molecular formula C18H21ClN4O3S2 B3014695 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1217115-12-2

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B3014695
CAS No.: 1217115-12-2
M. Wt: 440.96
InChI Key: WQJWYPGESUPYMM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
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Scientific Research Applications

Radiosensitization and Cytotoxicity

The compound N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride, as part of a series of nitrothiophenes, was synthesized and evaluated for its potential as a radiosensitizer and bioreductively activated cytotoxin. This research highlighted the compound's ability to cause radiosensitization of hypoxic mammalian cells in vitro, indicating its potential use in enhancing the efficacy of radiotherapy in cancer treatment. Although in vivo studies demonstrated slight radiosensitization in mice with KHT sarcoma, systemic toxicity at higher doses limited its application, suggesting the need for further modifications to reduce toxicity while preserving or enhancing therapeutic effects (Threadgill et al., 1991).

Antitumor Evaluation

Another study focused on novel derivatives of 6-amino-2-phenylbenzothiazole, which includes structural elements similar to the compound , indicating the broad interest in benzothiazole derivatives for cancer treatment. These compounds demonstrated cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as on normal human fibroblast cell lines. The research supports the potential of these derivatives, including nitrothiophene-based compounds, as bases for developing new antitumor agents (Racané et al., 2006).

Synthesis and Antioxidant Activities

In the realm of heterocyclic chemistry, the synthesis of cyanoacetamide derivatives of benzothiophenes was explored, yielding compounds with promising antioxidant activities. This work underscores the versatility of thiazole and thiophene derivatives in synthesizing compounds with potential therapeutic benefits beyond anticancer activity, including antioxidant properties that could mitigate oxidative stress-related diseases (Bialy & Gouda, 2011).

Cognitive Enhancement

A distinct study on (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588), a compound with structural similarities to the target molecule, evaluated its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. The findings suggest the compound's potential as a cognitive enhancer by preventing mitochondrial dysfunction and cell injury, highlighting the broader applicability of benzothiazole and nitrothiophene derivatives in neuroprotection and the treatment of cognitive disorders (Phuagphong et al., 2004).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2.ClH/c1-11-5-6-13-16(12(11)2)19-18(27-13)21(10-9-20(3)4)17(23)14-7-8-15(26-14)22(24)25;/h5-8H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWYPGESUPYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)[N+](=O)[O-])C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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